molecular formula C20H16N2O2S B11473567 2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide

2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide

Cat. No.: B11473567
M. Wt: 348.4 g/mol
InChI Key: SYKSCMREYCELFV-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide is an organic compound with the molecular formula C({20})H({16})N({2})O({2})S This compound features a benzamide core substituted with a cyanophenyl group and a furan-2-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Cyanophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromobenzonitrile with thiophenol in the presence of a base such as potassium carbonate (K(_2)CO(_3)) to form 2-(2-cyanophenyl)thiophenol.

    Coupling with Furan-2-yl Ethylamine: The intermediate is then reacted with 2-(furan-2-yl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH(_4) in tetrahydrofuran (THF) under reflux.

    Substitution: Nitration using nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)) at low temperatures.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitrated or halogenated furan derivatives.

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyridin-2-yl)ethyl]benzamide: Similar structure but with a pyridine ring instead of a furan ring.

    2-[(2-cyanophenyl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to other heterocycles like pyridine or thiophene. This can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[2-(furan-2-yl)ethyl]benzamide

InChI

InChI=1S/C20H16N2O2S/c21-14-15-6-1-3-9-18(15)25-19-10-4-2-8-17(19)20(23)22-12-11-16-7-5-13-24-16/h1-10,13H,11-12H2,(H,22,23)

InChI Key

SYKSCMREYCELFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NCCC3=CC=CO3

Origin of Product

United States

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